molecular formula C10H11Cl2N B1368405 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 249624-76-8

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1368405
CAS No.: 249624-76-8
M. Wt: 216.1 g/mol
InChI Key: NAYNZVRURWKODV-UHFFFAOYSA-N
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Description

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H11Cl2N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions and a methyl group at the 1st position on the tetrahydroisoquinoline skeleton .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of a phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials are 6,7-dichloro-3,4-dihydroxybenzaldehyde and 1-methyl-1,2,3,4-tetrahydroisoquinoline .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6th and 7th positions enhances its reactivity and potential for various chemical transformations .

Biological Activity

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 249624-76-8) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, neuroprotective, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C10H12Cl2N
  • Molecular Weight : 216.10 g/mol
  • CAS Number : 249624-76-8

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The compound's inhibition zones were comparable to those of standard antibiotics like ceftriaxone .

Antiviral Activity

The compound has also shown promise in antiviral applications. A study on novel heterocyclic compounds derived from tetrahydroisoquinoline revealed that certain derivatives effectively suppressed the replication of SARS-CoV-2 in vitro. Specifically, one derivative exhibited an EC50 of 3.15 µM with a selective index exceeding 63.49, indicating potent antiviral activity . This suggests that modifications to the tetrahydroisoquinoline structure can enhance its bioactivity against viral infections.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various analogs. Studies have indicated that certain derivatives can exhibit neuroprotective effects against neurotoxicity induced by oxidative stress in neuronal cell lines. For example, hydroxyl-substituted derivatives showed enhanced neuroprotective activity compared to their unsubstituted counterparts . This points to the potential for developing therapeutic agents for neurodegenerative diseases like Parkinson's.

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7), prostate cancer (PC3), and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for various derivatives ranged from 2.29 µM to over 20 µM depending on the specific structural modifications made to the tetrahydroisoquinoline core .

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-79.71
Compound BHepG212.41
Compound CPC32.29
Compound DHCT-11620.19

Properties

IUPAC Name

6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYNZVRURWKODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217903
Record name 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249624-76-8
Record name 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249624-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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